Cas no 225229-02-7 (N-Ethyl-2-(methylamino)acetamide)

N-Ethyl-2-(methylamino)acetamide 化学的及び物理的性質
名前と識別子
-
- N-Ethyl-2-(methylamino)acetamide
- N-Ethyl-N<sup>2</sup>-methylglycinamide
- CHEMBL4542531
- CS-0449785
- SCHEMBL2791750
- 225229-02-7
- DB-371520
- EN300-55120
- AKOS000161830
- AS-787/43399855
-
- インチ: InChI=1S/C5H12N2O/c1-3-7-5(8)4-6-2/h6H,3-4H2,1-2H3,(H,7,8)
- InChIKey: UFCBSRMTKKKHRE-UHFFFAOYSA-N
- ほほえんだ: CCNC(=O)CNC
計算された属性
- せいみつぶんしりょう: 116.094963011g/mol
- どういたいしつりょう: 116.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 72.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 41.1Ų
N-Ethyl-2-(methylamino)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55120-0.5g |
N-ethyl-2-(methylamino)acetamide |
225229-02-7 | 0.5g |
$159.0 | 2023-02-10 | ||
Enamine | EN300-55120-5.0g |
N-ethyl-2-(methylamino)acetamide |
225229-02-7 | 5.0g |
$401.0 | 2023-02-10 | ||
Enamine | EN300-55120-1.0g |
N-ethyl-2-(methylamino)acetamide |
225229-02-7 | 1.0g |
$165.0 | 2023-02-10 | ||
Enamine | EN300-55120-10.0g |
N-ethyl-2-(methylamino)acetamide |
225229-02-7 | 10.0g |
$581.0 | 2023-02-10 | ||
Enamine | EN300-55120-0.25g |
N-ethyl-2-(methylamino)acetamide |
225229-02-7 | 0.25g |
$151.0 | 2023-02-10 | ||
Enamine | EN300-55120-0.1g |
N-ethyl-2-(methylamino)acetamide |
225229-02-7 | 0.1g |
$145.0 | 2023-02-10 | ||
Enamine | EN300-55120-0.05g |
N-ethyl-2-(methylamino)acetamide |
225229-02-7 | 0.05g |
$139.0 | 2023-02-10 | ||
Enamine | EN300-55120-2.5g |
N-ethyl-2-(methylamino)acetamide |
225229-02-7 | 2.5g |
$253.0 | 2023-02-10 |
N-Ethyl-2-(methylamino)acetamide 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
N-Ethyl-2-(methylamino)acetamideに関する追加情報
N-Ethyl-2-(methylamino)acetamide: A Comprehensive Overview
N-Ethyl-2-(methylamino)acetamide, also known by its CAS number 225229-02-7, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a derivative of acetamide, with specific substitutions that enhance its functionality. The molecule consists of an ethyl group attached to the nitrogen atom and a methylamino group at the second position of the acetamide backbone. These structural features contribute to its versatility and make it a valuable compound in both academic research and industrial applications.
The synthesis of N-Ethyl-2-(methylamino)acetamide involves a series of well-established organic chemistry techniques. Typically, the compound is synthesized through nucleophilic acyl substitution or amide formation reactions. Researchers have explored various reaction conditions, including the use of different solvents, catalysts, and reaction temperatures, to optimize the yield and purity of the compound. Recent studies have highlighted the importance of controlling reaction parameters to minimize side reactions and maximize the formation of the desired product.
One of the most promising applications of N-Ethyl-2-(methylamino)acetamide lies in its potential as a precursor for more complex molecules. Due to its functional groups, it can undergo further modifications to form a wide range of derivatives with diverse chemical properties. For instance, the ethyl group can be replaced with other alkyl or aryl groups, while the methylamino group can be modified to introduce additional functionality. These derivatives have been explored for their potential use in pharmaceuticals, agrochemicals, and materials science.
In the field of pharmacology, N-Ethyl-2-(methylamino)acetamide has shown promise as a building block for drug development. Recent research has focused on its ability to act as a bioisostere or a scaffold for designing bioactive molecules. For example, studies have demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in diseases such as cancer and neurodegenerative disorders. These findings suggest that further exploration of this compound's pharmacological properties could lead to the discovery of novel therapeutic agents.
The chemical stability and reactivity of N-Ethyl-2-(methylamino)acetamide have also been extensively studied. Researchers have investigated its behavior under various conditions, including thermal stability, hydrolytic stability, and reactivity towards common reagents. These studies have provided valuable insights into the compound's suitability for different synthetic routes and industrial processes. For instance, its resistance to hydrolysis under certain conditions makes it an attractive candidate for use in aqueous environments.
In addition to its chemical properties, N-Ethyl-2-(methylamino)acetamide has been studied for its environmental impact. Recent research has focused on understanding its biodegradation pathways and toxicity profiles. These studies are crucial for ensuring that the compound can be safely used in industrial settings without posing risks to human health or the environment. Preliminary results indicate that the compound exhibits low toxicity under standard conditions, but further investigations are needed to fully assess its environmental impact.
The growing interest in N-Ethyl-2-(methylamino)acetamide has led to increased collaboration between academic institutions and industry partners. Researchers are working together to explore new synthetic methods, optimize existing processes, and identify novel applications for this compound. For example, ongoing projects aim to develop scalable synthesis routes for large-scale production, which would facilitate its use in commercial products.
In conclusion, N-Ethyl-2-(methylamino)acetamide is a versatile compound with significant potential in various fields due to its unique chemical properties and functional groups. Its role as a precursor for more complex molecules makes it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in both academic and industrial settings.
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